molecular formula C8H17ClN2O B1522919 (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride CAS No. 916762-49-7

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride

Cat. No. B1522919
CAS RN: 916762-49-7
M. Wt: 192.68 g/mol
InChI Key: ZDJUIAOSWUDBFB-FJXQXJEOSA-N
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Description

“(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 916762-49-7 . It has a molecular weight of 192.69 . The IUPAC name for this compound is (2S)-1-oxo-1-(1-piperidinyl)-2-propanamine hydrochloride .


Synthesis Analysis

Piperidones, such as “(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” can be represented by the InChI Code: 1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 .


Physical And Chemical Properties Analysis

“(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 192.69 .

Scientific Research Applications

Spiropiperidine Synthesis

Research on spiropiperidines, which are closely related to piperidine derivatives, has been highlighted for their importance in drug discovery due to their three-dimensional chemical space exploration. The methodology used for constructing spiropiperidines involves the formation of the spiro-ring on a preformed piperidine ring and vice versa. This suggests potential applications in creating novel compounds with significant biological activity, indicating a similar potential for "(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride" in drug discovery and medicinal chemistry (Griggs, Tape, & Clarke, 2018).

Carbohydrate Polymers as Corrosion Inhibitors

Research on carbohydrate polymers, such as chitosan, for their application as corrosion inhibitors indicates a potential application area for piperidine derivatives in material science. Carbohydrate polymers show promise due to their macromolecular weights, chemical composition, and molecular and electronic structures, which enable them to form protective layers on metal substrates. This suggests that "(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride," due to its structural features, could be explored for similar applications in protecting materials from corrosion (Umoren & Eduok, 2016).

Drug Delivery Systems

The development of targeted drug delivery systems using nanoparticles, including chitosan nanoparticles, underscores the importance of functionalizing compounds for specific therapeutic applications. Given the structural adaptability and functionalization potential of piperidine derivatives, "(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride" could be a candidate for modification and use in drug delivery systems, particularly in targeting specific tissues or cells for therapeutic purposes (Rostami, 2020).

Safety and Hazards

The safety information for “(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2S)-2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUIAOSWUDBFB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916762-49-7
Record name (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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